molecular formula C8H11Cl2NO2S B2818052 1-[3-Chloro-5-(methylsulfonyl)phenyl]methanamine hydrochloride CAS No. 1192347-69-5

1-[3-Chloro-5-(methylsulfonyl)phenyl]methanamine hydrochloride

Cat. No. B2818052
CAS RN: 1192347-69-5
M. Wt: 256.14
InChI Key: LSNAFCARTGAZER-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(methylsulfonyl)phenyl]methanamine hydrochloride is a pharmaceutical compound that has gained significant attention in scientific research due to its unique properties. It is also known as Tianeptine. The molecular formula of this compound is C8H11Cl2NO2S and it has a molecular weight of 256.14 .


Molecular Structure Analysis

The molecular structure of 1-[3-Chloro-5-(methylsulfonyl)phenyl]methanamine hydrochloride consists of a benzene ring substituted with a chloro group at the 3rd position and a methylsulfonyl group at the 5th position . The benzene ring is further attached to a methanamine group .

Scientific Research Applications

Pharmacological Properties

  • 5-Hydroxytryptamine and Noradrenaline Reuptake Inhibition: The compound 403U76, similar in structure to 1-[3-Chloro-5-(methylsulfonyl)phenyl]methanamine hydrochloride, demonstrates potent inhibition of 5-hydroxytryptamine (5-HT) and noradrenaline reuptake in rat brain synaptosomes. This indicates potential applications in modifying neurotransmitter levels in the brain, relevant in conditions like depression and anxiety disorders (Ferris et al., 1995).

Synthesis and Characterization

  • Synthesis of Stable Isotope Labeled Compounds: The compound (−)OSU-6162, structurally related to 1-[3-Chloro-5-(methylsulfonyl)phenyl]methanamine hydrochloride, has been synthesized with stable isotopes. This process involves alkylation and selective oxidation steps, showcasing advanced methods in the synthesis of complex organic molecules for research purposes (Chaudhary & McGrath, 2000).

Photocytotoxic Properties

  • Photocytotoxicity in Red Light: Iron(III) complexes containing phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, a molecule with similarities to 1-[3-Chloro-5-(methylsulfonyl)phenyl]methanamine hydrochloride, have been synthesized and studied for their photocytotoxic properties. These complexes show unprecedented photocytotoxicity in red light, indicating potential applications in photodynamic therapy and cellular imaging (Basu et al., 2014).

Biological Activity

  • Broad Spectrum of Biological Activity: Compounds containing 1-phenylcyclopentylmethylamino groups, structurally related to 1-[3-Chloro-5-(methylsulfonyl)phenyl]methanamine hydrochloride, have been found to exhibit a broad spectrum of biological activity. This suggests potential applications in developing therapeutics for various medical conditions (Aghekyan et al., 2013).

Molecular Docking Studies

  • COX-2 Inhibition: Molecular docking studies of compounds structurally similar to 1-[3-Chloro-5-(methylsulfonyl)phenyl]methanamine hydrochloride have been carried out to understand their orientation and interaction within the active site of the cyclooxygenase-2 enzyme. This highlights the application of these compounds as potential COX-2 inhibitors (Al-Hourani et al., 2015).

properties

IUPAC Name

(3-chloro-5-methylsulfonylphenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S.ClH/c1-13(11,12)8-3-6(5-10)2-7(9)4-8;/h2-4H,5,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNAFCARTGAZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)CN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-Chloro-5-(methylsulfonyl)phenyl]methanamine hydrochloride

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